molecular formula C25H26ClNO2 B14458176 4-Phenanthrenol, 1,2,3,4-tetrahydro-2-(1,2,3,4-tetrahydro-2-isoquinolyl)-, acetate, hydrochloride CAS No. 74051-01-7

4-Phenanthrenol, 1,2,3,4-tetrahydro-2-(1,2,3,4-tetrahydro-2-isoquinolyl)-, acetate, hydrochloride

Cat. No.: B14458176
CAS No.: 74051-01-7
M. Wt: 407.9 g/mol
InChI Key: ZECATOFBDPTXEE-UHFFFAOYSA-N
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Description

4-Phenanthrenol, 1,2,3,4-tetrahydro-2-(1,2,3,4-tetrahydro-2-isoquinolyl)-, acetate, hydrochloride is a complex organic compound It is characterized by the presence of phenanthrene and isoquinoline moieties, which are fused together with additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenanthrenol, 1,2,3,4-tetrahydro-2-(1,2,3,4-tetrahydro-2-isoquinolyl)-, acetate, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of phenanthrene and isoquinoline derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenanthrene and isoquinoline rings can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Functional groups on the phenanthrene and isoquinoline rings can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound and its derivatives may be investigated for their potential therapeutic effects. Research may focus on their ability to interact with specific biological targets and pathways.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Phenanthrenol, 1,2,3,4-tetrahydro-2-(1,2,3,4-tetrahydro-2-isoquinolyl)-, acetate, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene derivatives: Compounds with similar phenanthrene structures.

    Isoquinoline derivatives: Compounds with similar isoquinoline structures.

Uniqueness

The uniqueness of 4-Phenanthrenol, 1,2,3,4-tetrahydro-2-(1,2,3,4-tetrahydro-2-isoquinolyl)-, acetate, hydrochloride lies in its combined phenanthrene and isoquinoline structure, which imparts distinct chemical and biological properties

Properties

CAS No.

74051-01-7

Molecular Formula

C25H26ClNO2

Molecular Weight

407.9 g/mol

IUPAC Name

[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,2,3,4-tetrahydrophenanthren-4-yl] acetate;hydrochloride

InChI

InChI=1S/C25H25NO2.ClH/c1-17(27)28-24-15-22(26-13-12-18-6-2-3-8-21(18)16-26)14-20-11-10-19-7-4-5-9-23(19)25(20)24;/h2-11,22,24H,12-16H2,1H3;1H

InChI Key

ZECATOFBDPTXEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(CC2=C1C3=CC=CC=C3C=C2)N4CCC5=CC=CC=C5C4.Cl

Origin of Product

United States

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